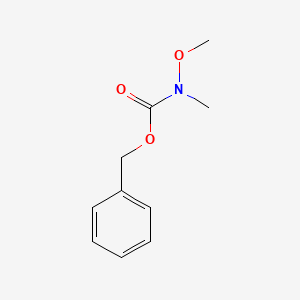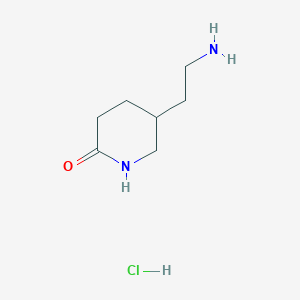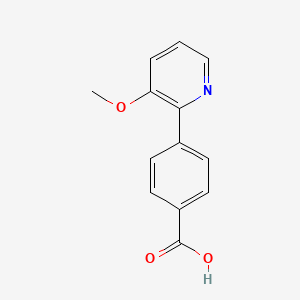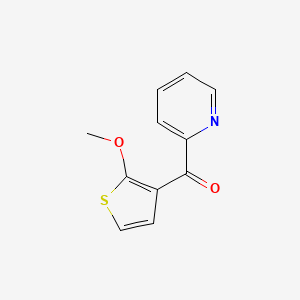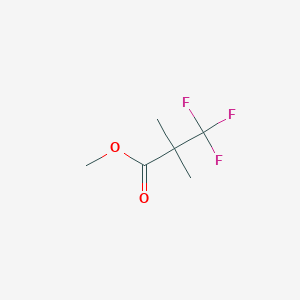
4-Oxazolecarboxylic acid, 2-(aminomethyl)-
説明
Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “4-Oxazolecarboxylic acid, 2-(aminomethyl)-” likely refers to a specific derivative of oxazole. Oxazole derivatives are known for their diverse biological activities and are used in drug synthesis and bioorganic chemistry.
Synthesis Analysis
Oxazoles can be synthesized through several methods, including cyclodehydration of amides and carboxylic acids . The synthesis of a specific oxazole derivative would depend on the functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of an oxazole consists of a five-membered ring with two non-adjacent heteroatoms, one oxygen and one nitrogen . The specific structure of “4-Oxazolecarboxylic acid, 2-(aminomethyl)-” would include additional functional groups attached to this ring.Physical And Chemical Properties Analysis
General properties of oxazoles include stability and aromaticity due to the conjugated system of pi electrons in the ring . The exact physical and chemical properties of “4-Oxazolecarboxylic acid, 2-(aminomethyl)-” would depend on its structure and the functional groups present.科学的研究の応用
Synthesis and Chemical Transformations
Researchers have explored the synthesis and reactions of oxazole derivatives due to their significance in medicinal chemistry and material science. For instance, Singh and Singh (2000) detailed the synthesis of 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones via Vilsmeier Haack Reagent, highlighting their potential in designing oxazole derivatives for various applications (Singh & Singh, 2000). Such synthetic pathways offer a foundation for developing novel compounds with potential therapeutic or material applications.
Peptide Mimetics and Structural Studies
Kaiser et al. (2000) investigated the conformational properties of novel oxazole and thiazole-containing di- and tripeptide mimetics. Their work involved X-ray structures and ab initio study, emphasizing the role of these compounds in mimicking peptide structures and potentially influencing biological pathways (Kaiser et al., 2000). This research underscores the importance of oxazole derivatives in developing peptide-based therapeutic agents.
Catalysis and Material Synthesis
Ferrini et al. (2015) presented a ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the utility of oxazole derivatives in constructing triazole-based scaffolds. Their work illustrates the application of these compounds in synthesizing biologically active molecules and highlights the versatility of oxazole derivatives in catalysis (Ferrini et al., 2015).
Photooxygenation and Macrolide Synthesis
Wasserman, Gambale, and Pulwer (1981) explored the photooxygenation of oxazoles, demonstrating their use as precursors for activated carboxylates in synthesizing macrolides, including compounds like recifeiolide and curvularin. This study shows the potential of oxazole derivatives in synthesizing complex natural products and underscores their utility in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
作用機序
特性
IUPAC Name |
2-(aminomethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKSXHYAGIRPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What conformational preferences were observed in the studied dipeptide mimetics incorporating 4-Oxazolecarboxylic acid, 2-(aminomethyl)-?
A1: The research primarily focused on 2-(2′-aminomethyl-1′,3′-oxazol-4′-yl)-1,3-thiazole-4-carboxylic acid (gly(OxaThz)), a dipeptide mimetic incorporating 4-Oxazolecarboxylic acid, 2-(aminomethyl)-. Ab initio calculations at the HF/6-31G(d) and DFT/3-21G(d) levels revealed that the anti conformation of gly(OxaThz) was energetically favored by approximately 4 kJ mol−1 over the syn conformation []. This suggests a preference for the anti conformation in solution. The relatively low energy difference compared to the analogous gly(ThzThz) indicates a lower rotational barrier between the anti and syn conformations for gly(OxaThz) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)

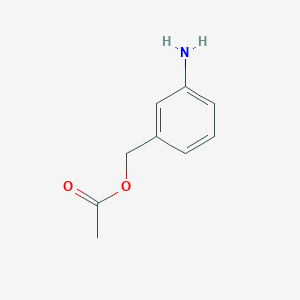

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)

